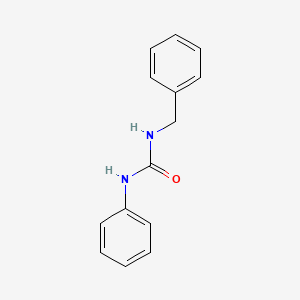

1-Benzyl-3-phenylurea

Description

Contextualization within Urea (B33335) Chemistry and Related Phenylurea Analogues

Urea and its derivatives are a significant class of compounds in both industrial and pharmaceutical chemistry. The urea functional group is a key structural motif in many biologically active molecules and serves as a versatile building block in organic synthesis. The synthesis of 1-benzyl-3-phenylurea can be achieved through several methods, most commonly by the reaction of benzylamine (B48309) with phenyl isocyanate. smolecule.com This reaction involves a nucleophilic attack of the amine on the isocyanate's electrophilic carbon atom. smolecule.com

Phenylurea analogues, a subclass of urea derivatives, have been extensively studied for their biological activities. For instance, N-benzoyl-N′-phenylurea (BPU) is the parent compound for a class of insecticides that inhibit chitin (B13524) biosynthesis in insects. wikipedia.org While structurally simpler, this compound has served as a strategic compound for methodological studies in synthesis. smolecule.com Research on various phenylurea derivatives has revealed their potential as antitumor, antimitotic, and antimicrobial agents. researchgate.netnih.gov The specific structural arrangement of this compound, with its distinct substituents on the nitrogen atoms, influences its chemical reactivity and potential biological interactions, setting it apart from its analogues. smolecule.com

Overview of Significant Research Directions for this compound

While extensive research on this compound itself is somewhat limited, its structural motifs and the broader class of phenylureas point to several significant research directions.

Synthesis and Supramolecular Chemistry: The synthesis of this compound and its derivatives is an active area of research, with studies focusing on optimizing reaction conditions to achieve high yields. researchgate.netresearchgate.net Its hydrogen-bonding capabilities have also been explored in the field of supramolecular chemistry. smolecule.com The crystal structure of this compound reveals a network of hydrogen bonds that dictate the packing of molecules in the solid state. smolecule.com

Biological and Medicinal Chemistry: A primary focus of research into phenylurea compounds is their potential biological activity. smolecule.com Derivatives of this compound have been synthesized and investigated as potential therapeutic agents. For example, a series of 1-[4-(N-benzylamino)phenyl]-3-phenylurea derivatives were synthesized and identified as inhibitors of hypoxia-inducible factor-1alpha (HIF-1α), a key target in cancer therapy. nih.gov One of these compounds demonstrated the ability to suppress the hypoxia-induced secretion of vascular endothelial growth factor (VEGF) in cancer cells. nih.gov Other studies on similar urea-based compounds have explored their potential as antibacterial agents and enzyme inhibitors. smolecule.com

Materials Science: The properties of this compound and its analogues suggest potential applications in materials science, such as in the development of new polymers or coatings. smolecule.com The thiourea (B124793) analogue, 1-benzyl-3-phenylthiourea, has been investigated as a sensor material for detecting nerve agents. chemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄N₂O |

| Molar Mass | 226.27 g/mol nih.gov |

| Melting Point | 167-170 °C smolecule.com |

| Appearance | White solid smolecule.com |

Table 2: Synthesis of this compound

| Reactants | Reagents/Solvents | Temperature | Yield | Reference |

|---|---|---|---|---|

| Benzyl (B1604629) amine, Aniline (B41778) | Triphenylphosphine (B44618)/Trichloroisocyanuric acid, 1,4-dioxane (B91453) | 80 °C | 95% | researchgate.net |

| Benzylamine, Phenyl isocyanate | Not specified | Not specified | Not specified | smolecule.com |

Table 3: Investigated Biological Activities of Related Phenylurea Derivatives

| Derivative Class | Target/Activity | Key Finding | Reference |

|---|---|---|---|

| 1-[4-(N-Benzylamino)phenyl]-3-phenylureas | HIF-1α inhibition | Compound 2k inhibited HIF-1 transcriptional activity with an IC₅₀ of 7.2 µM. nih.gov | nih.gov |

| 3-Haloacylaminophenyl-N'-(alkyl/aryl) ureas | Antitumor activity | A derivative with a bromoacetyl substituent showed potent activity against eight human tumor cell lines. researchgate.netnih.gov | researchgate.netnih.gov |

| N,Nʹ-diarylurea derivatives | PI3K/Akt pathway in NSCLC cells | A specific derivative (CTPPU) showed higher cytotoxicity than its analogue. researchgate.net | researchgate.net |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-benzyl-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c17-14(16-13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFBRXQVPJVXFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00299674 | |

| Record name | N-benzyl-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1467-21-6 | |

| Record name | NSC131957 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-benzyl-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZYL-3-PHENYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 1 Benzyl 3 Phenylurea and Its Derivatives

Established Synthesis Routes for 1-Benzyl-3-phenylurea Scaffolds

The construction of the this compound framework can be achieved through several reliable methods, each with its own set of advantages and applications.

Multicomponent Coupling Strategies

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like this compound in a single step from multiple starting materials. These strategies are prized for their atom economy and procedural simplicity.

Isocyanate-Based Amidation Reactions

A prevalent and direct method for synthesizing this compound involves the reaction of an isocyanate with an amine. smolecule.com Specifically, benzylamine (B48309) can be reacted with phenyl isocyanate. This reaction is a classic example of nucleophilic addition, where the lone pair of the amine nitrogen attacks the electrophilic carbon of the isocyanate group. The reaction typically proceeds under mild conditions and often results in high yields of the desired urea (B33335). smolecule.comacs.org

A typical procedure involves dissolving 1-(3-aminopropyl)imidazole (B109541) in a solvent like dichloromethane (B109758) (DCM) and cooling the solution before the dropwise addition of phenyl isocyanate. acs.org The reaction mixture is then stirred for an extended period, allowing for the complete formation of the urea linkage. acs.org The successful synthesis is confirmed by the appearance of characteristic urea -NH peaks in the 1H NMR spectrum. acs.org

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield | Reference |

| Benzylamine | Phenyl Isocyanate | Dichloromethane (DCM) | 0 °C to room temp, 24h | - | acs.org |

Base-Promoted Formation of Unsymmetrical Phenylureas from Dioxazolones

An innovative, phosgene-free method for synthesizing unsymmetrical phenylureas utilizes 3-substituted dioxazolones as isocyanate precursors. researchgate.nettandfonline.com This approach is promoted by a mild base, such as sodium acetate, in a solvent like methanol (B129727) under gentle heating. tandfonline.com The dioxazolone undergoes decarboxylation to generate an isocyanate in situ, which then reacts with an amine to form the unsymmetrical urea. researchgate.nettandfonline.com This method avoids the use of harsh reagents and high temperatures. researchgate.net

The reaction conditions are generally mild, with heating at around 60°C for a couple of hours. tandfonline.com A variety of substituted dioxazolones and amines can be used, leading to a diverse range of N,N'-disubstituted ureas. tandfonline.com In many instances, the product precipitates from the reaction mixture and can be isolated by simple filtration, negating the need for chromatographic purification. tandfonline.comresearchgate.net

| Dioxazolone | Amine | Base | Solvent | Temperature | Time | Yield | Reference |

| 3-Phenyl-1,4,2-dioxazol-5-one | p-Anisidine | NaOAc | MeOH | 60°C | 2h | 96% | tandfonline.com |

| 3-Alkyl-substituted dioxazolones | Aniline (B41778) | NaOAc | MeOH | 60°C | 2h | 52-82% | tandfonline.com |

Visible-light-induced decarboxylation of dioxazolones has also been explored for the synthesis of unsymmetrical ureas without the need for an external catalyst. mdpi.com

Microwave-Enhanced Synthesis Protocols for Urea Derivatives

Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of urea derivatives. This technique can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. thieme-connect.comthieme-connect.com

One such method involves the reaction of amines with potassium cyanate (B1221674) in water under microwave irradiation. For instance, the synthesis of N-benzylurea was achieved in high yield by irradiating a mixture of benzylamine, potassium cyanate, and hydrochloric acid in water at 80°C for one hour. thieme-connect.com This approach offers a rapid and efficient route to N-monosubstituted ureas. thieme-connect.comthieme-connect.com

Another microwave-assisted protocol involves a one-pot, two-step synthesis of N,N'-disubstituted ureas from alkyl halides and amines. beilstein-journals.org This process combines nucleophilic substitution and a Staudinger–aza-Wittig reaction in the presence of a polymer-bound phosphine (B1218219) under carbon dioxide pressure. beilstein-journals.org Benzyl (B1604629) azide, for example, can be converted to the corresponding urea in almost quantitative yield. beilstein-journals.org

| Reactants | Reagents | Conditions | Yield | Reference |

| Benzylamine | KOCN, HCl, H₂O | MW, 80°C, 1h | 90% | thieme-connect.com |

| Benzyl bromide | NaN₃, then amine, CO₂, PS-PPh₂ | MW, 95°C, 3h then 70°C, 3h | ~Quantitative | beilstein-journals.org |

Triphenylphosphine (B44618)/Trichloroisocyanuric Acid System for Urea Synthesis

A highly efficient and versatile method for the synthesis of ureas, including unsymmetrical derivatives like this compound, employs a triphenylphosphine (PPh₃)/trichloroisocyanuric acid (TCCA) system. tandfonline.comresearchgate.netepa.gov This protocol facilitates the coupling of two different amines. researchgate.net

The synthesis of this compound was successfully optimized using this system. The reaction of benzylamine and aniline in a 1:1 molar ratio with PPh₃ and TCCA (in a 1:0.3 molar ratio relative to the amines) in 1,4-dioxane (B91453) at 80°C afforded the desired product in a 95% isolated yield. researchgate.net The reaction is tolerant of a wide range of functional groups and provides a simple and mild alternative to other methods. tandfonline.comresearchgate.net

| Amine 1 | Amine 2 | Reagents | Solvent | Temperature | Yield | Reference |

| Benzylamine | Aniline | PPh₃, TCCA | 1,4-Dioxane | 80°C | 95% | researchgate.net |

Modified Schotten-Baumann Methodologies for Urea Derivatives

The Schotten-Baumann reaction, traditionally used for the synthesis of amides from acyl chlorides and amines, has been adapted for the preparation of urea derivatives. A modified version of this method can be used to synthesize N-acylurea compounds. For example, N-phenylurea can be reacted with an acyl chloride, such as 4-methoxybenzoyl chloride, to yield N-(4-methoxybenzoyl)-N'-phenylurea. wisdomlib.org This reaction is typically carried out in a suitable solvent like tetrahydrofuran. wisdomlib.orgitb.ac.id

Similarly, 1-allyl-3-benzoylthiourea (B5185869) analogs have been synthesized via a modified Schotten-Baumann reaction involving the nucleophilic substitution of benzoyl chloride analogs on allylthiourea. researchgate.net This approach has also been successfully applied to the synthesis of 1-benzyl-3-benzoylurea. researchgate.net

| Urea/Thiourea (B124793) | Acyl Chloride | Method | Use | Reference |

| N-Phenylurea | 4-Methoxybenzoyl chloride | Modified Schotten-Baumann | Synthesis of N-acylureas | wisdomlib.org |

| Allylthiourea | Benzoyl chloride analogs | Modified Schotten-Baumann | Synthesis of 1-allyl-3-benzoylthioureas | researchgate.net |

| - | - | Modified Schotten-Baumann | Synthesis of 1-benzyl-3-benzoylurea | researchgate.net |

Stereoselective and Regioselective Synthesis Approaches for this compound Analogues

The synthesis of specific isomers of this compound analogues requires precise control over the reaction's stereochemistry and regiochemistry. Methodologies that direct the formation of a particular stereoisomer or regioisomer are critical for creating compounds with desired biological or material properties.

Regioselective synthesis is crucial when reactants have multiple sites where a reaction can occur. A notable approach involves the direct, regioselective construction of benzimidazolones, which are important heterocyclic structures, from monosubstituted ureas and 1,2-dihaloaromatic systems. acs.org This method uses a single palladium catalyst to promote a cascade of two distinct and chemoselective C–N bond-forming reactions, leading to the predictable formation of complex heterocycles. acs.org Similarly, the reaction of pyrazole (B372694) N-oxides with arynes provides a regioselective route to C3-hydroxyarylated pyrazoles, highlighting a method that controls regioselectivity without needing to block other positions on the pyrazole ring. scholaris.ca Such strategies, which control the specific placement of functional groups, are applicable to the synthesis of complex urea derivatives.

Stereoselective synthesis aims to produce a specific stereoisomer. For instance, the synthesis of parthenolide (B1678480) analogues has been achieved using an acyl nitroso-ene reaction, demonstrating stereoselectivity. mdpi.com Other advanced strategies involve the highly regio- and stereoselective modular construction of functionalized bicyclo[4.1.0]heptyl azides, which serve as intermediates for carbocyclic nucleoside analogues. acs.org Key steps in this asymmetric synthesis include highly diastereoselective allylic oxidation and hydroboration reactions. acs.org Furthermore, the stereoselective synthesis of nojirimycin (B1679825) α-C-glycosides has been developed from a bicyclic carbamate-type sp2-iminosugar, where the stereochemical outcome is governed by stereoelectronic effects to yield the α-anomer with total selectivity. csic.es These principles of controlling three-dimensional structure are fundamental to creating chirally pure analogues of this compound for specialized applications.

Reaction Mechanism Elucidation for this compound Formation

Understanding the reaction mechanism is key to optimizing the synthesis of this compound. The most common pathway involves the nucleophilic addition of an amine to an isocyanate. Specifically, the synthesis of this compound occurs via the nucleophilic attack of benzylamine on the electrophilic carbon atom of the phenyl isocyanate group. smolecule.com

Alternative mechanisms have been proposed for different synthetic routes. In a microwave-enhanced synthesis of 1-benzhydryl-3-phenylurea from benzil (B1666583) and phenylurea, the proposed mechanism involves an initial condensation, followed by a benzilic rearrangement and a subsequent decarboxylation step to yield the final product. ucl.ac.be

Syntheses that avoid isocyanate precursors proceed through different intermediates. A method employing a triphenylphosphine/trichloroisocyanuric acid system is suggested to proceed via in situ generated isocyanates. researchgate.net Another approach involves the reaction of amines with carbon dioxide, catalyzed by DBU, which forms a carbamic acid intermediate. acs.org This intermediate is then thought to generate an isocyanate in situ upon reaction with Mitsunobu reagents, which is then trapped by another amine to form the urea. acs.org Competition experiments have shown that benzylamine preferentially forms the carbamic acid intermediate over aniline under these conditions. acs.org In manganese-catalyzed dehydrogenative coupling reactions using amines and methanol, the reaction is also suggested to proceed via an isocyanate intermediate. researchgate.net

Green Chemistry Principles in the Synthesis of this compound Derivatives

The integration of green chemistry principles into the synthesis of urea derivatives aims to reduce the environmental impact by using safer solvents, less hazardous reagents, and minimizing waste.

A primary focus of green synthesis is the replacement of hazardous reagents and solvents. Traditionally, the synthesis of ureas often involves toxic phosgene (B1210022) or its derivatives. rsc.org Modern methods seek to replace these with safer alternatives. Carbon dioxide (CO2), an abundant and non-toxic C1 building block, has been successfully used to synthesize both symmetrical and unsymmetrical ureas at atmospheric pressure and room temperature in a metal-free process. bohrium.com Another innovative approach uses waste polycarbonate from discarded CDs as the carbonylating agent, reacting it with primary amines to form urea derivatives and bisphenol-A (BPA), thus upcycling plastic waste. rsc.orgacs.org

The choice of solvent is also critical. Water has been demonstrated as an effective solvent for the synthesis of N-substituted ureas by the nucleophilic addition of amines to potassium isocyanate, often improving reaction rates and yields compared to organic solvents and simplifying product isolation. rsc.org Deep eutectic solvents (DESs), which are often biodegradable, non-toxic, and recyclable, have been used as both the catalyst and reaction medium for synthesizing urea derivatives. nih.govresearchgate.net For example, a DES based on choline (B1196258) chloride and tin (II) chloride can afford products in moderate to excellent yields and can be reused multiple times without significant loss of activity. researchgate.net

The following table presents data on the optimization of this compound synthesis using a triphenylphosphine/trichloroisocyanuric acid system, highlighting the effect of different solvents and temperatures on product yield. researchgate.net

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 1,4-Dioxane | 80 | 3.5 | 95 |

| 2 | 1,4-Dioxane | Room Temp. | 24 | 0 |

| 3 | 1,4-Dioxane | 90 | 3.5 | 95 |

| 4 | 1,4-Dioxane | Reflux | 3.5 | 95 |

| 5 | CH3CN | 80 | 3.5 | 92 |

| 6 | THF | 65 | 4 | 90 |

| 7 | CHCl3 | 60 | 5.5 | 80 |

| 8 | CH2Cl2 | 40 | 6 | 70 |

Table based on data from a study on the multicomponent synthesis of urea derivatives. researchgate.netresearchgate.net

Minimizing waste is a core tenet of green chemistry, often achieved through atom-economic reactions and the use of recyclable materials. Catalytic processes are particularly valuable in this regard. The dehydrogenative synthesis of urea derivatives using a manganese pincer complex is highly atom-economic, producing hydrogen gas as the only byproduct. researchgate.net

The concept of a circular economy is exemplified by methods that utilize waste as a starting material. An efficient green method has been developed for converting waste polycarbonate plastic into urea derivatives by simply heating it with primary amines, avoiding the need for catalysts or toxic solvents. rsc.org This process not only recycles plastic waste but also provides a route to valuable chemicals. rsc.orgacs.org Another industrial-scale concept involves manufacturing urea from domestic waste by first converting the waste into a synthesis gas (CO, H2, CO2) through high-temperature gasification. google.com The components of this gas are then used to produce ammonia (B1221849) and subsequently urea, turning municipal waste into a valuable fertilizer. google.com Furthermore, the development of recyclable catalytic systems, such as the reusable deep eutectic solvents mentioned previously, contributes significantly to waste reduction in the synthesis of urea derivatives. researchgate.nettandfonline.com

Structure Activity Relationship Sar and Computational Investigations of 1 Benzyl 3 Phenylurea Analogues

Design Principles for 1-Benzyl-3-phenylurea Derivatives and Isosteres

The design of derivatives based on the this compound scaffold is a strategic approach in medicinal chemistry aimed at discovering novel therapeutic agents. A primary principle involves using this core structure as a template to mimic the binding modes of known, more complex drugs. For instance, a series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were designed as analogues of Sorafenib, a multi-kinase inhibitor used in cancer therapy. elsevierpure.com This strategy leverages the established pharmacophore of a successful drug to create novel compounds with potentially improved properties.

Another key design principle is the targeted inhibition of specific biological pathways. Phenylurea derivatives have been developed as potential inhibitors of FabH (β-ketoacyl-acyl carrier protein synthase III), an enzyme crucial for fatty acid biosynthesis in bacteria. nih.gov This makes it an attractive target for developing new antibacterial agents. The design process often involves synthesizing a library of related compounds by introducing various substituents and then screening them for biological activity against the intended target. nih.govnih.gov

Bioisosteric replacement is a fundamental strategy in drug design where an atom or a group of atoms is exchanged for another with similar physical or chemical properties to enhance a desired biological or physical property without making a significant change in the chemical structure. In the context of this compound analogues, the most common bioisosteric replacement involves substituting the urea (B33335) oxygen atom with a sulfur atom to create the corresponding thiourea (B124793) derivative.

The urea moiety (-NH-CO-NH-) is a critical structural feature, primarily acting as a hydrogen bond donor and acceptor, which facilitates binding to biological targets. Replacing it with a thiourea group (-NH-CS-NH-) alters several key properties:

Hydrogen Bonding: The thiocarbonyl group is a poorer hydrogen bond acceptor compared to the carbonyl group.

Lipophilicity: Thiourea derivatives are generally more lipophilic than their urea counterparts.

Electronic Properties: The electronic distribution and polarity of the molecule are modified.

Metabolic Stability: The change can influence the molecule's susceptibility to metabolic degradation.

This bioisosteric swap has been explored in various studies. For example, molecular docking studies on 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl)urea/thiourea derivatives were conducted to evaluate their potential as antiparkinsonian agents, demonstrating the interchangeability of these groups in drug design. nih.gov Similarly, analogues of 1-allyl-3-benzoylthiourea (B5185869) have been investigated for their antibacterial activity, highlighting the utility of the thiourea scaffold in targeting bacterial enzymes like DNA gyrase. nih.govresearchgate.net

The biological activity of this compound analogues can be significantly modulated by introducing various substituents onto the aromatic rings. The nature, position, and electronic properties (electron-donating or electron-withdrawing) of these substituents play a crucial role in the molecule's interaction with its biological target, as well as its pharmacokinetic properties.

Research has shown that specific substitutions can lead to potent biological activity:

Halogens: The introduction of halogen atoms like fluorine (F), chlorine (Cl), and bromine (Br) is a common strategy. In a series of anticancer agents, derivatives with 2-fluoro and 4-chloro substitutions on the phenyl ring showed significant cytotoxic effects against various cancer cell lines. elsevierpure.com In another study, 1-(5-bromo-2-hydroxybenzyl)-1-(4-chlorophenyl)-3-phenylurea was identified as a potent inhibitor of E. coli FabH. nih.gov The addition of chlorine atoms to the phenyl group of thiourea derivatives has also been shown to confer good antibacterial activity. nih.gov

Methoxy Group: A methoxy (-OCH3) group, which is electron-donating, has been found to be beneficial for activity in certain contexts. Studies on antiparkinsonian agents revealed that potent compounds often carried a methoxy group on the phenyl ring, which contributed to hydrogen bonding interactions with the target receptor. nih.gov

Nitro and Alkyl Groups: In an investigation of 1-benzyl-3-benzoylurea analogues as potential VEGFR-2 inhibitors, derivatives with para-substituents such as nitro (-NO2), methoxy (-OCH3), and ethyl (-CH2CH3) groups exhibited optimal docking scores compared to the lead compound. researchgate.net

The following table summarizes the observed effects of different substituents on the biological activity of phenylurea and thiourea derivatives based on various research findings.

| Scaffold/Derivative Class | Substituent(s) | Position(s) | Observed Biological Activity | Target/Assay |

| 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea | 2-Fluoro, 4-Chloro | Phenyl ring | Significant cytotoxicity | Human cancer cell lines (MCF-7, HepG2, A549, HeLa) |

| 1-(2-hydroxybenzyl)-1-phenyl-3-phenylurea | 5-Bromo (on benzyl), 4-Chloro (on phenyl) | Benzyl (B1604629) and Phenyl rings | Potent inhibition | E. coli FabH |

| 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl)urea | Methoxy | Phenyl ring | Potent antiparkinsonian activity | Adenosine A2A Receptor |

| 1-benzyl-3-benzoylurea | p-Nitro, p-Methoxy, p-Ethyl | Benzoyl ring | Optimal docking scores | VEGFR-2 |

| 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea | 4-Bromo | Phenyl ring | Significant anticancer activity | Various cancer cell lines (EKVX, CAKI-1, etc.) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogues, QSAR studies are instrumental in understanding how structural modifications influence their pharmacological properties and in designing more potent compounds.

The development of a predictive QSAR model involves several steps. First, a dataset of this compound analogues with their corresponding measured biological activities (e.g., IC50, Ki) is compiled. Next, a variety of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, such as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) properties.

Computational methods like Density Functional Theory (DFT) can be employed to generate these quantum chemical descriptors accurately. researchgate.net Once the descriptors are calculated, statistical methods are used to build a model that correlates a subset of these descriptors with the biological activity. Common methods include:

Multiple Linear Regression (MLR): This method creates a linear equation that predicts activity based on the most relevant descriptors. researchgate.net

Artificial Neural Networks (ANN): ANNs are more complex, non-linear models that can often capture more intricate structure-activity relationships, potentially yielding higher correlation coefficients. researchgate.net

A crucial part of model development is validation. This ensures the model is robust and has predictive power for new, untested compounds. A common validation technique is the Leave-One-Out (LOO) cross-validation method, which systematically removes one compound from the dataset, rebuilds the model with the remaining compounds, and then predicts the activity of the removed compound. researchgate.net A high cross-validation correlation coefficient (RCV or q²) indicates a model with good predictive ability.

Substructure-Activity Relationship (SAR) analysis is a more qualitative approach that complements QSAR. It involves identifying specific molecular fragments, functional groups, or structural motifs that are consistently associated with an increase or decrease in biological activity. This analysis helps in understanding the pharmacophore—the essential three-dimensional arrangement of features required for biological activity.

For this compound analogues, SAR analyses would focus on dissecting the molecule into its key components: the benzyl group, the urea/thiourea linker, and the terminal phenyl ring. The analysis would then examine how substitutions on each part affect activity. For example, consistent findings that a halogen at the para-position of the phenyl ring enhances activity across multiple studies would establish a clear substructure-activity relationship. elsevierpure.comsemanticscholar.org Similarly, if replacing the urea with a thiourea linker consistently leads to higher activity against a specific target, this also defines a key SAR. These "rules" derived from SAR analysis are invaluable for guiding the design of new analogues with improved potency.

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand, such as a this compound analogue) when bound to a second molecule (a receptor or target protein) to form a stable complex. It is a powerful tool for elucidating the structural basis of ligand-target interactions and for virtual screening of compound libraries.

For analogues of this compound, docking studies have been performed against various biological targets to predict their binding modes and affinities. For example, analogues have been docked into the binding sites of:

VEGFR-2: To predict their potential as anticancer agents. researchgate.net

Adenosine A2A Receptor (AA2AR): To investigate their use as antiparkinsonian agents. nih.gov

Bacterial DNA Gyrase: To explore their potential as antibacterial drugs. nih.govresearchgate.net

E. coli FabH: To assess their antibacterial activity. nih.gov

Epidermal Growth Factor Receptor (EGFR): To evaluate their anticancer potential. semanticscholar.org

The results of docking simulations provide detailed insights into the specific interactions that stabilize the ligand-receptor complex. These interactions typically include:

Hydrogen Bonds: The urea or thiourea linker is a key hydrogen bond donor and acceptor, often forming critical hydrogen bonds with amino acid residues in the active site. For instance, in a study of EGFR inhibitors, the carbonyl group of the urea moiety formed a hydrogen bond with the residue Lys745. semanticscholar.org

π-π Stacking and Hydrophobic Interactions: The aromatic phenyl and benzyl rings frequently engage in π-π stacking or hydrophobic interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) in the binding pocket. nih.gov

Correlation with Activity: Docking scores, which are numerical values representing the predicted binding affinity, are often correlated with experimentally determined biological activity. A good correlation can validate the docking protocol and provide confidence in its predictive power for new analogues. nih.gov

The following table summarizes results from molecular docking studies of various phenylurea and thiourea derivatives, illustrating their targets and key interactions.

| Derivative Class | Target Protein (PDB Code) | Top Compound(s) | Docking Score (kcal/mol) | Key Interacting Residues |

| 1-benzyl-3-benzoylurea analogues | VEGFR-2 | p-Nitro, p-Methoxy, p-Ethyl analogues | < -90 | Not specified |

| 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl)urea | Adenosine A2A Receptor (3EML) | Methoxy-substituted analogues | Not specified | Phe168, Glu169, His278 |

| 1-allyl-3-(4-chlorobenzoyl)thiourea | DNA Gyrase Subunit B (1KZN) | Cpd 3 (4-chlorobenzoyl) | -91.23 (Rerank Score) | Not specified |

| 1-(1,3-dioxoisoindolin-2-yl)-3-(4-bromophenyl)urea | EGFR | Compound 7c (4-bromo) | -7.558 | Lys745 |

Prediction of Binding Conformations with Biological Macromolecules

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For analogues of this compound, docking studies have been instrumental in elucidating their binding modes with various biological targets, such as protein kinases.

One notable study investigated the binding of 1-benzyl-3-benzoylurea, a close analogue, to the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. manchester.ac.uk The docking simulations predicted that this class of compounds could fit within the ATP-binding pocket of the VEGFR-2 kinase domain. The predicted conformation indicated that the benzyl and phenyl rings occupy distinct hydrophobic pockets within the receptor, while the central urea moiety is positioned to form crucial hydrogen bonds with residues in the hinge region of the kinase.

In a study of 22 analogues of 1-benzyl-3-benzoylurea, molecular docking against the VEGFR-2 receptor revealed that substitutions on the phenyl rings could significantly influence the binding affinity. researchgate.net Analogues with para-substituents such as nitro, methoxy, and ethyl groups were predicted to have more favorable docking scores compared to the parent compound. researchgate.net However, the docking poses also suggested that these analogues did not completely occupy the entire binding site, indicating potential areas for further structural modification to enhance binding. researchgate.net

The binding conformations of phenylurea derivatives have also been explored in other contexts. For instance, in plant biology, synthetic phenylurea derivatives are known to be potent cytokinins. Docking studies with the Arabidopsis histidine kinase 4 (AHK4) receptor have shown that the phenylurea moiety can mimic natural adenine-type cytokinins, with the urea group forming key polar interactions within the ligand-binding pocket.

These predictive studies are invaluable for generating hypotheses about the binding mode of this compound analogues and provide a rational basis for the design of new derivatives with improved biological activity.

Analysis of Ligand-Receptor Stabilizing Interactions

The stability of a ligand-receptor complex is determined by a network of non-covalent interactions. For this compound and its derivatives, the urea functional group is a key pharmacophoric element due to its ability to act as both a hydrogen bond donor and acceptor.

Hydrogen Bonding: The two N-H groups of the urea moiety can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This dual functionality allows for the formation of multiple, stable hydrogen bonds with the amino acid residues of a protein's active site. For example, in the context of kinase inhibition, the urea group commonly forms a bidentate hydrogen bond with the "hinge" region of the kinase, a critical interaction for potent inhibition. In the docking study of 1-benzyl-3-benzoylurea analogues with VEGFR-2, the urea moiety was predicted to form hydrogen bonds with key residues in the hinge region, such as Cys919. researchgate.net

Hydrophobic and Van der Waals Interactions: The benzyl and phenyl rings of the core structure are crucial for engaging in hydrophobic and van der Waals interactions with nonpolar pockets in the receptor. The flexibility of the benzyl group allows it to adopt a conformation that maximizes these favorable interactions. The analysis of diaryl ureas binding to various proteins has shown that the diaryl urea moiety itself is responsible for a significant number of nonbonded π-interactions, such as CH–π interactions.

The following table summarizes the key stabilizing interactions observed in computational studies of this compound analogues:

| Interaction Type | Interacting Ligand Moiety | Potential Receptor Residues |

| Hydrogen Bonding | Urea N-H (donor), Urea C=O (acceptor) | Hinge region amino acids (e.g., Cysteine, Glutamate) |

| Hydrophobic Interactions | Benzyl ring, Phenyl ring | Aliphatic and aromatic residues in hydrophobic pockets (e.g., Leucine, Valine, Phenylalanine) |

| π-Stacking | Phenyl and Benzyl rings | Aromatic residues (e.g., Tyrosine, Phenylalanine, Tryptophan) |

| NH-π Interactions | Urea N-H | Aromatic residues (e.g., Tryptophan) |

Advanced Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations provide a deeper understanding of the intrinsic electronic properties of molecules, which ultimately govern their reactivity and intermolecular interactions.

Density Functional Theory (DFT) Applications for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound and its analogues, DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Studies on structurally related thiourea derivatives have utilized DFT to compare calculated geometrical parameters with experimental data from X-ray diffraction, often showing good agreement. nih.gov The analysis of HOMO and LUMO energies is particularly important as it provides insights into the charge transfer characteristics within the molecule. The energy gap between HOMO and LUMO is an indicator of molecular reactivity; a smaller gap suggests that the molecule is more polarizable and has higher chemical reactivity. For a related compound, 1-benzyl-3-furoyl-1-phenylthiourea, DFT calculations have shown that charge transfer occurs within the molecule. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify regions involved in specific intermolecular contacts. The surface is generated based on the electron distribution of a molecule.

For analogues of this compound, such as 1-benzyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one, Hirshfeld surface analysis has revealed the dominant role of van der Waals interactions and hydrogen bonding in the crystal packing. frontiersin.org The analysis, often complemented by 2D fingerprint plots, allows for the deconvolution of the Hirshfeld surface into contributions from different types of intermolecular contacts. For instance, in the aforementioned analogue, the most significant contributions to the crystal packing were from H···H (43.6%), H···C/C···H (42.0%), and H···O/O···H (8.9%) interactions. frontiersin.org In another related structure, 1-benzyl-3-[(1-benzyl-1H-1,2,3-triazol-5-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one monohydrate, the analysis similarly highlighted the prevalence of H···H (52.1%), H···C/C···H (23.8%), and O···H/H···O (11.2%) interactions. tandfonline.com These findings underscore the importance of hydrogen-based contacts in stabilizing the crystal structures of these molecules.

Electrostatic Potential Surface (ESP) Analysis

The Electrostatic Potential Surface (ESP) is a map of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for understanding and predicting molecular reactivity, intermolecular interactions, and the initial steps of ligand-receptor recognition. The ESP is color-coded to represent different potential values, with red indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles).

For phenylurea compounds, ESP analysis has been used to explore the major regions of the molecules responsible for their biological activity. nih.gov The ESP maps typically show negative potential (red) localized around the carbonyl oxygen atom of the urea group, identifying it as a primary site for electrophilic attack and a strong hydrogen bond acceptor. nih.gov Conversely, the N-H protons exhibit positive potential (blue), marking them as hydrogen bond donor sites. The aromatic rings often show a mix of potentials, with the π-electron clouds contributing to regions of negative potential above and below the plane of the rings. This detailed charge distribution information is critical for understanding how this compound analogues interact with their biological targets.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-receptor complexes over time. This method is particularly useful for understanding the flexibility of this compound analogues and the dynamic nature of their interactions with biological macromolecules.

While specific MD simulation studies on this compound are not extensively reported, research on related diaryl urea derivatives and their targets, such as VEGFR-2, offers valuable insights. MD simulations of VEGFR-2 in complex with urea-containing inhibitors have been used to assess the stability of the predicted binding poses from molecular docking. tandfonline.com These simulations can reveal whether the key interactions, such as hydrogen bonds with the hinge region, are maintained over the course of the simulation.

MD simulations are also employed for conformational analysis. For N,N'-diaryl ureas, computational studies have explored the rotational barriers around the C-N bonds and the conformational preferences of the aryl rings. nih.govresearchgate.net These studies indicate that diaryl ureas often adopt a conformation where the two aryl rings are disposed cis to one another. nih.gov The flexibility and conformational landscape of this compound analogues are important for their ability to adapt to the shape of a receptor's binding site.

Furthermore, MD simulations coupled with binding free energy calculations (e.g., MM/GBSA) can provide a more quantitative estimate of the binding affinity. nih.gov This approach has been used to analyze the binding of urea-containing drugs to VEGFR-2, highlighting the significant role of van der Waals interactions in the binding process. nih.gov Per-residue free energy decomposition can then identify the specific amino acids that contribute most significantly to the binding, offering a detailed map of the interaction landscape and guiding further SAR studies. nih.gov

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties

In the contemporary drug discovery and development landscape, the early in silico evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step. This computational screening helps to identify and eliminate drug candidates with unfavorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage clinical trial failures. For this compound and its analogues, computational models are employed to predict their behavior within a biological system, providing valuable insights into their potential as therapeutic agents.

Computational ADMET prediction relies on a variety of models, including quantitative structure-activity relationship (QSAR) models, which correlate a compound's physicochemical properties with its pharmacokinetic behavior. These models are built upon extensive experimental data from diverse chemical structures. While specific experimental ADMET data for this compound is not extensively available in the public domain, studies on structurally similar compounds, such as 1-benzyl-3-benzoylurea and its analogues, offer significant predictive power. The primary difference in these structures is the presence of a carbonyl group on the phenyl ring, which can influence electronic properties and potential metabolic pathways.

A pivotal study on 1-benzyl-3-benzoylurea and its 22 analogues demonstrated that these compounds generally exhibit favorable ADMET characteristics. researchgate.netubaya.ac.id The majority of the analogues were predicted to have good gastrointestinal absorption and a notable absence of interaction with P-glycoprotein (P-gp). researchgate.netubaya.ac.id P-gp is an efflux pump that can actively transport drugs out of cells, and its inhibition or lack of interaction is often a desirable trait for orally administered drugs, as it can lead to higher intracellular concentrations and improved bioavailability.

Furthermore, these computational analyses indicated that the analogues of 1-benzyl-3-benzoylurea are likely to be successfully orally bioavailable in rats and possess low toxicity profiles. researchgate.netubaya.ac.id These predictions are crucial for guiding the synthesis and further preclinical testing of new derivatives, allowing researchers to prioritize compounds with a higher probability of success.

The predictive models for ADMET properties typically assess a range of parameters, including but not limited to:

Absorption: Parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate a compound's ability to be absorbed from the gut into the bloodstream.

Distribution: The blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are key distribution parameters. For compounds targeting the central nervous system, BBB penetration is essential, while for others, it may be an undesirable side effect.

Metabolism: Predictions often focus on the interaction with cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism. Identifying potential CYP inhibition or metabolism can help to avoid drug-drug interactions.

Excretion: While less commonly predicted with high accuracy, models may provide insights into the likely routes of elimination from the body.

The following interactive data table summarizes the predicted ADMET properties for a selection of 1-benzyl-3-benzoylurea analogues, which can be considered representative for the class of this compound compounds.

| Compound | Predicted Gastrointestinal (GI) Absorption | Predicted P-glycoprotein (P-gp) Interaction | Predicted Oral Bioavailability (rat) | Predicted Toxicity |

|---|---|---|---|---|

| 1-Benzyl-3-benzoylurea | Good | No | Yes | Low |

| p-nitro analogue | Good | No | Yes | Low |

| p-methoxy analogue | Good | No | Yes | Low |

| p-ethyl analogue | Good | No | Yes | Low |

Mechanistic and Molecular Studies of 1 Benzyl 3 Phenylurea S Biological Activity

Modulation of Plant Growth and Developmental Processes

Phenylurea derivatives, including 1-benzyl-3-phenylurea, exhibit significant cytokinin-like activity, primarily through a mechanism that enhances the stability of endogenous cytokinins. researchgate.net Unlike natural adenine-type cytokinins, which directly bind to cytokinin receptors to elicit a response, some synthetic benzylureas show negligible binding to key Arabidopsis cytokinin receptors like AHK3 and AHK4. nih.gov Their primary mode of action is the inhibition of cytokinin degradation. researchgate.net By preventing the breakdown of natural cytokinins, these compounds lead to an increase in their endogenous levels, thereby promoting physiological responses associated with cytokinins, such as cell division, differentiation, and nutrient mobilization. researchgate.net This indirect action results in potent plant growth regulatory effects. researchgate.net

The principal mechanism by which this compound and related compounds exert their cytokinin-like effects is through the competitive inhibition of cytokinin oxidase/dehydrogenase (CKX) enzymes. nih.gov CKX is a flavoenzyme that irreversibly degrades natural cytokinins, playing a crucial role in maintaining hormone homeostasis in plants. nih.gov Phenyl- and benzylurea (B1666796) derivatives act as potent inhibitors of CKX, effectively protecting natural cytokinins from degradation. ishs.orgnih.gov

Structural studies on the maize enzyme (ZmCKO1) have shown that urea-based inhibitors bind in a planar conformation within the same active site as natural substrates like N(6)-(2-isopentenyl)adenine (iP) and zeatin (Z). nih.gov This competitive binding prevents the enzyme from breaking down the natural cytokinins, thereby increasing their effective concentration and biological activity within the plant tissue. nih.govresearchgate.net The development of highly specific CKX inhibitors is a significant area of research for applications in agriculture and plant biotechnology. nih.gov

Table 1: Research Findings on Phenylurea Derivatives and CKX Inhibition

| Compound Class | Enzyme Target | Mechanism of Action | Primary Effect |

|---|

By inhibiting CKX and subsequently increasing the levels of endogenous cytokinins, phenylurea derivatives can significantly influence various aspects of plant development. Enhanced cytokinin levels are known to stimulate cell division and differentiation, which are fundamental processes in organogenesis. researchgate.net The application of synthetic CKX inhibitors has been shown to enhance grain yield and promote organogenesis in various plants. researchgate.net

For instance, related phenylurea compounds like N-(2-chloro-4-pyridyl)-N′-phenylurea (CPPU) are used in horticulture to increase fruit size. researchgate.net Research has demonstrated that modulating cytokinin levels through CKX inhibition can positively affect plant growth, improve stress resistance, and increase seed yield in crops such as wheat and barley under field conditions. nih.gov These findings underscore the potential of using CKX inhibitors like this compound to improve important agricultural traits. nih.gov

Antitumor and Antiproliferative Mechanisms of Action

In the context of cancer biology, derivatives of this compound have been identified as potent inhibitors of Hypoxia-Inducible Factor-1 alpha (HIF-1α). nih.gov HIF-1α is a key transcription factor that plays a critical role in tumor adaptation to hypoxic (low oxygen) environments, promoting angiogenesis and cell survival. mdpi.com

A study on a series of 1-[4-(N-benzylamino)phenyl]-3-phenylurea derivatives demonstrated their ability to inhibit the accumulation of HIF-1α under hypoxic conditions. nih.gov Specifically, one potent derivative, compound 2k, was found to inhibit hypoxia-induced HIF-1 transcriptional activity in HEK293 cells with a half-maximal inhibitory concentration (IC50) of 7.2 µM. nih.gov This inhibition of HIF-1α activity represents a key mechanism for the antitumor potential of this class of compounds. nih.govresearchgate.net

A direct consequence of HIF-1α's transcriptional activity is the upregulation of target genes involved in angiogenesis, most notably Vascular Endothelial Growth Factor (VEGF). mdpi.com VEGF is a crucial signaling protein that stimulates the formation of new blood vessels, a process essential for tumor growth and metastasis. nih.gov

By inhibiting HIF-1α, this compound derivatives can effectively suppress the downstream signaling cascade. The same study that identified the HIF-1α inhibitory activity also found that compound 2k suppressed the hypoxia-induced secretion of VEGF in HeLa cells. nih.gov The measured IC50 value for this suppression was 15 µM, indicating a direct link between the inhibition of the HIF-1α pathway and the reduction of a key angiogenic factor. nih.govkisti.re.kr

Table 2: Antiproliferative Activity of a 1-[4-(N-benzylamino)phenyl]-3-phenylurea Derivative (Compound 2k)

| Target/Process | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| HIF-1 Transcriptional Activity | HEK293 | 7.2 µM | nih.gov, |

Table 3: Mentioned Compounds

| Compound Name | Abbreviation / Type |

|---|---|

| This compound | Chemical Compound |

| N-(2-chloro-pyridin-4-yl)-N'-phenylurea | CPPU |

| N(6)-(2-isopentenyl)adenine | iP |

| Zeatin | Z |

| Hypoxia-Inducible Factor-1 Alpha | HIF-1α |

| Vascular Endothelial Growth Factor | VEGF |

| Arabidopsis Histidine Kinase 3 | AHK3 |

Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinase Activity

Research literature extensively covers the inhibition of Epidermal Growth Factor Receptor (EGFR) kinase activity by various urea (B33335) derivatives. However, specific studies detailing the direct inhibitory effects of this compound on EGFR kinase activity are not available in the currently reviewed scientific literature.

Inhibition of Human Epidermal Growth Factor Receptor 2 (HER2) Kinase Activity

While the inhibition of Human Epidermal Growth Factor Receptor 2 (HER2) kinase is a critical area of research in cancer therapeutics, and numerous compounds have been investigated for this activity, there is no specific data available in the current scientific literature regarding the direct inhibition of HER2 kinase activity by this compound.

Interaction with Checkpoint Kinase 1 (CHK1) Enzyme

Checkpoint Kinase 1 (CHK1) is a significant target in cancer research, and its interaction with various small molecules is an active area of investigation. However, specific studies on the direct interaction between this compound and the CHK1 enzyme have not been reported in the available scientific literature.

Receptor Binding and Modulation (e.g., Cannabinoid Receptors)

Inverse Agonism at CB1 Cannabinoid Receptors

Derivatives of this compound have been identified as a novel class of inverse agonists for the CB1 cannabinoid receptor. ebi.ac.uknih.govucl.ac.be These compounds have demonstrated selective binding to the CB1 receptor over the CB2 receptor. ebi.ac.uknih.govucl.ac.be

A study involving a series of 1-benzhydryl-3-phenylurea derivatives explored their affinity and functional activity at the human CB1 and CB2 cannabinoid receptors. The affinity of these compounds for the CB1 receptor was determined through radioligand binding assays, while their functional activity as inverse agonists was assessed using a [³⁵S]GTPγS binding assay. ebi.ac.uknih.govucl.ac.be

The parent compound, this compound, exhibited a modest affinity for the CB1 receptor. However, substitutions on the phenyl rings significantly influenced the binding affinity and inverse agonist potency. For instance, the introduction of halogen atoms, particularly bromine, on the phenyl rings led to a substantial increase in affinity for the CB1 receptor. ucl.ac.be

The inverse agonist activity of these compounds is characterized by their ability to decrease the basal activity of the CB1 receptor. This was quantified by measuring the reduction in [³⁵S]GTPγS binding in the absence of an agonist. The most potent compounds in the series demonstrated significant inverse agonism, indicating their potential to modulate the constitutive activity of the CB1 receptor. ucl.ac.be

Table 1: In Vitro Activity of this compound Derivatives at Human Cannabinoid Receptors

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC50 (nM) | CB1 Imax (%) |

| 1-Benzhydryl-3-phenylurea | 1100 ± 150 | >10000 | 830 ± 120 | -25 ± 3 |

| 1-(4,4'-Difluorobenzhydryl)-3-phenylurea | 350 ± 45 | >10000 | 250 ± 35 | -30 ± 4 |

| 1-(4,4'-Dichlorobenzhydryl)-3-phenylurea | 150 ± 20 | >10000 | 110 ± 15 | -35 ± 4 |

| 1-(4,4'-Dibromobenzhydryl)-3-phenylurea | 50 ± 8 | >10000 | 40 ± 6 | -40 ± 5 |

Mechanisms of Antimicrobial and Anti-inflammatory Activity

Modulation of Specific Biochemical Pathways

While various urea-containing compounds have been investigated for their antimicrobial and anti-inflammatory properties, the specific biochemical pathways modulated by this compound in the context of antimicrobial and anti-inflammatory activity have not been elucidated in the available scientific literature.

Antiviral Action and Molecular Targets (e.g., Hepatitis B Virus)

There are no research findings that detail the antiviral action or identify the specific molecular targets of this compound in the context of Hepatitis B Virus infection.

Stabilization of Episomal DNA Silencing Proteins (e.g., SMC5)

There is no evidence in published research to suggest that this compound has any effect on the stabilization of episomal DNA silencing proteins, including the SMC5/6 complex, which is known to be a host restriction factor for HBV.

Future Directions and Emerging Research Avenues for 1 Benzyl 3 Phenylurea

Exploration of Novel Biological Targets beyond Current Applications

While the initial research on 1-benzyl-3-phenylurea and its analogues has established their potential, the exploration of new biological targets is a key area for future investigation. The broad bioactivity of the urea (B33335) scaffold suggests that this compound could influence a variety of cellular pathways.

Research on structurally related phenylurea compounds has revealed a diverse range of biological activities, which could be investigated for this compound itself. For instance, certain phenylurea derivatives have demonstrated the ability to inhibit mycolic acid synthesis, a crucial component of the cell wall in Mycobacterium tuberculosis. nih.gov This suggests a potential application in developing new anti-tuberculosis agents. Another study synthesized a series of 1-[4-(N-Benzylamino)phenyl]-3-phenylurea derivatives that act as inhibitors of hypoxia-inducible factor-1alpha (HIF-1α), a key target in cancer therapy due to its role in tumor survival and angiogenesis. nih.govresearchgate.net

Furthermore, other potential targets for urea-containing compounds are emerging. These include soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension and inflammation, and various cholinesterases like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases. bohrium.comnih.gov The investigation of this compound and its future analogues against these and other novel targets could uncover new therapeutic uses.

Table 1: Potential Novel Biological Targets for this compound Analogues

| Target Class | Specific Target Example | Potential Therapeutic Area | Reference |

| Enzyme Inhibitors | Hypoxia-Inducible Factor-1α (HIF-1α) | Oncology | nih.govresearchgate.net |

| Enzyme Inhibitors | Mycolic Acid Synthesis Pathway | Infectious Disease (Tuberculosis) | nih.gov |

| Enzyme Inhibitors | Soluble Epoxide Hydrolase (sEH) | Hypertension, Inflammation | nih.gov |

| Enzyme Inhibitors | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Neurodegenerative Diseases | bohrium.com |

| Enzyme Inhibitors | α-Glycosidase | Diabetes | bohrium.com |

Development of Advanced Synthetic Methodologies for Complex Analogues

To explore the full potential of the this compound scaffold, the development of advanced and efficient synthetic methods is crucial. These methodologies should facilitate the creation of complex analogues for extensive structure-activity relationship (SAR) studies. Current research focuses on improving yield, reducing reaction times, and employing more environmentally benign processes.

Several innovative synthetic strategies have been reported for ureas. A high-yielding and rapid method utilizes a triphenylphosphine (B44618)/trichloroisocyanuric acid system. researchgate.netresearchgate.net Another approach involves microwave-enhanced synthesis, which has been shown to produce benzhydryl-phenylurea derivatives through an unexpected rearrangement, highlighting a novel route to structurally diverse compounds. ucl.ac.be

In a move towards greener chemistry, a phosgene- and metal-free synthesis has been developed using 3-substituted dioxazolones as isocyanate precursors. tandfonline.com This method is not only safer but also practical for generating a wide range of unsymmetrical arylureas. For the rapid generation of compound libraries for high-throughput screening, a parallel synthesis technique using amines and carbon dioxide under mild conditions has been established. acs.org

Table 2: Comparison of Advanced Synthetic Methodologies for Urea Derivatives

| Methodology | Key Features | Advantages | Reference |

| Triphenylphosphine/Trichloroisocyanuric Acid System | Multicomponent synthesis | High yields, expeditious, mild conditions | researchgate.netresearchgate.net |

| Microwave-Enhanced Synthesis | Utilizes microwave irradiation | Rapid reaction times, novel rearrangements possible | ucl.ac.be |

| Dioxazolone-based Synthesis | Phosgene- and metal-free | Environmentally benign, safe, practical for unsymmetrical ureas | tandfonline.com |

| CO2-based Parallel Synthesis | Uses CO2 as a C1 source | Mild conditions, suitable for library synthesis, "click" chemistry-like | acs.org |

| Photochemical Synthesis | Uses tetrachloroethylene (B127269) and light | On-demand synthesis from simple precursors | acs.org |

Integration of Artificial Intelligence and Machine Learning in SAR and Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery for compounds like this compound. These computational tools can analyze vast datasets to identify complex patterns between a molecule's structure and its biological activity, a process known as Quantitative Structure-Activity Relationship (QSAR) analysis. nih.gov

By leveraging ML algorithms such as Support Vector Machines (SVM), Random Forest (RF), and Deep Neural Networks (DNN), researchers can build predictive QSAR models. nih.govresearchgate.net These models can screen virtual libraries of this compound analogues and predict their activity against various biological targets before they are synthesized. This predictive power significantly reduces the time and cost associated with traditional drug discovery by prioritizing the most promising candidates for laboratory testing. nih.gov

For instance, ML models have been successfully applied to analyze seven-member cyclic urea derivatives as HIV-1 protease inhibitors and to predict α-glucosidase inhibitors. nih.govresearchgate.net Applying these established AI/ML workflows to this compound would enable a more systematic exploration of its chemical space, guiding the design of analogues with enhanced potency and selectivity.

Potential Applications in Sustainable Agriculture and Bioremediation

The phenylurea chemical class includes many widely used herbicides. mdpi.com This connection opens up two key research avenues for this compound in the context of sustainable agriculture and environmental science: developing new, more environmentally friendly agrochemicals and exploring its role in bioremediation.

Given that some phenylurea herbicides are persistent in soil and water, there is a need for new compounds that are effective yet biodegradable. mdpi.com Future research could focus on designing analogues of this compound that possess herbicidal or plant growth regulatory activity lookchem.com while being susceptible to microbial degradation. The bacterium Ochrobactrum anthropi, for example, has been shown to biodegrade several phenylurea herbicides, providing a model for designing more sustainable alternatives. mdpi.com

Conversely, the urea structure itself is central to certain bioremediation strategies. Urea is used to stimulate microbial growth (biostimulation) in soils contaminated with hydrocarbons, enhancing the natural breakdown of pollutants. reseaprojournals.comscielo.br Furthermore, the enzymatic hydrolysis of urea by urease-producing bacteria is the foundation of Microbially Induced Calcite Precipitation (MICP), a technology used to immobilize and remediate heavy metals in contaminated environments. ijpbs.comresearchgate.net Research could explore the use of this compound or its derivatives as substrates or modulators in these bioremediation processes.

Design of Prodrug Strategies for Enhanced Pharmacological Profiles

A significant challenge in drug development is optimizing the pharmacokinetic profile of a lead compound. The prodrug approach, which involves chemically modifying a drug to improve properties such as solubility, stability, or targeted delivery, is a well-established strategy. mdpi.comresearchgate.net Designing prodrugs of this compound could be a critical step in translating its biological activity into a viable therapeutic.

The urea and amine functionalities within this compound are amenable to prodrug derivatization. Strategies often involve creating linkages, such as carbamates, that are stable in the body but can be cleaved by specific enzymes at the target site to release the active drug. mdpi.comresearchgate.net This is the principle behind Antibody-Directed Enzyme Prodrug Therapy (ADEPT), where an antibody delivers an enzyme to a specific tissue (e.g., a tumor), which then activates a systemically administered prodrug. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-Benzyl-3-phenylurea with high purity?

- Methodology : The compound is typically synthesized via reaction of benzylamine with phenyl isocyanate in anhydrous conditions. Purification is achieved using column chromatography (silica gel, ethyl acetate/hexane eluent), yielding ~81% purity . Key steps include monitoring reaction progress via TLC and ensuring moisture-free conditions to avoid side reactions.

Q. How can researchers confirm the structural identity of this compound?

- Methodology : Use spectroscopic techniques:

- ¹H/¹³C NMR : Identify characteristic peaks (e.g., urea NH protons at δ 6.5–7.0 ppm, aromatic protons at δ 7.2–7.5 ppm) .

- IR Spectroscopy : Confirm urea C=O stretching vibrations at ~1640–1680 cm⁻¹ .

- Elemental Analysis : Validate molecular formula (C₁₅H₁₆N₂O) .

Q. What solubility properties should be considered for experimental design?

- Methodology : this compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., CH₂Cl₂). Solubility testing should precede reaction planning to optimize solvent selection for recrystallization .

Advanced Research Questions

Q. How can computational methods aid in understanding the electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict molecular geometry, HOMO-LUMO gaps, and intramolecular hydrogen bonding (e.g., N–H⋯O interactions). Compare computed vibrational spectra with experimental IR/Raman data to validate electronic structure .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 81% vs. lower yields)?

- Methodology : Investigate variables:

- Reagent Ratios : Excess phenyl isocyanate improves yield by minimizing unreacted benzylamine .

- Purification Techniques : Column chromatography vs. recrystallization—chromatography removes byproducts more effectively .

- Moisture Control : Trace water hydrolyzes isocyanate, reducing yield; use molecular sieves or inert atmospheres .

Q. How can this compound be functionalized for biological activity studies?

- Methodology : Introduce substituents via:

- Electrophilic Aromatic Substitution : Modify phenyl rings with halogens or nitro groups to alter bioactivity .

- Urea Core Modification : Replace benzyl groups with alkyl chains to study structure-activity relationships (SAR) in antimicrobial assays .

Q. What experimental designs address conflicting data in hydrogen bonding analysis?

- Methodology : Combine XRD (to confirm U-shaped conformation and intramolecular H-bonding ) with variable-temperature NMR to assess dynamic behavior. Computational AIM analysis quantifies bond critical points for H-bond strength .

Methodological Best Practices

Q. How should researchers document synthetic procedures for reproducibility?

- Guidelines :

- Report solvent purity, reaction temperature (±1°C), and stirring rate.

- Include Rf values for TLC and column chromatography gradients .

- Provide NMR spectral assignments with integration ratios .

Q. What criteria validate the reliability of computational models for this compound?

- Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.